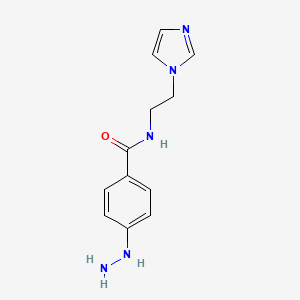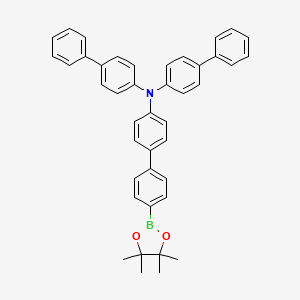
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide is a compound that features both an imidazole ring and a hydrazinylbenzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its broad range of chemical and biological properties . The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The hydrazinyl group can be reduced to form amine derivatives.
Substitution: Both the imidazole and benzamide moieties can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of polar solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced amine derivatives, and various substituted imidazole and benzamide compounds .
Applications De Recherche Scientifique
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The hydrazinylbenzamide moiety can form hydrogen bonds and other interactions with biological molecules, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole ring structure but differ in their functional groups and overall structure .
Uniqueness
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide is unique due to its combination of the imidazole ring and hydrazinylbenzamide moiety, which imparts distinct chemical and biological properties . This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C12H15N5O |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
4-hydrazinyl-N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H15N5O/c13-16-11-3-1-10(2-4-11)12(18)15-6-8-17-7-5-14-9-17/h1-5,7,9,16H,6,8,13H2,(H,15,18) |
Clé InChI |
XYLRIICEDBKHMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCN2C=CN=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)


![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)



![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)

